

# Endogenous Function of BAM(8-22) Peptide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BAM(8-22)**

Cat. No.: **B1667729**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

The endogenous peptide **BAM(8-22)**, a cleavage product of proenkephalin A, has emerged as a key player in the modulation of sensory information, particularly in the realms of itch and pain. Unlike its parent molecule, **BAM(8-22)** exerts its effects independently of opioid receptors, primarily through the activation of Mas-related G-protein-coupled receptors (Mrgprs), specifically MRGPRX1 in humans and its ortholog MrgprC11 in mice.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the endogenous function of **BAM(8-22)**, detailing its mechanism of action, physiological roles, and the signaling pathways it modulates. The guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant pathways and workflows to serve as a valuable resource for researchers in the fields of sensory biology, pharmacology, and drug development.

## Introduction

Bovine Adrenal Medulla (BAM)(8-22) is a 15-amino acid peptide derived from the proteolytic processing of proenkephalin A.<sup>[4][5]</sup> Initially identified in the bovine adrenal medulla, it is now recognized as an endogenous ligand for a specific subset of G-protein coupled receptors (GPCRs) known as Mas-related G-protein-coupled receptors (Mrgprs).<sup>[1][3]</sup> In humans, **BAM(8-22)** is a potent agonist of MRGPRX1, while in mice, it activates the orthologous receptor MrgprC11.<sup>[1][3]</sup> A critical distinction of **BAM(8-22)** is its lack of the N-terminal Met-enkephalin motif, rendering it inactive at classical opioid receptors.<sup>[1]</sup> This unique

pharmacology has positioned **BAM(8-22)** as an important tool for investigating non-opioid mechanisms of sensory modulation.

The primary physiological roles attributed to **BAM(8-22)** are the induction of non-histaminergic itch (pruritus) and the complex modulation of pain.<sup>[6][7]</sup> It has been implicated as an endogenous mediator of itch in both physiological and pathophysiological contexts, such as cholestatic pruritus.<sup>[5]</sup> Furthermore, **BAM(8-22)** exhibits a dual functionality in nociception, capable of eliciting pain-like sensations while also demonstrating analgesic properties in certain models of chronic pain, such as bone cancer pain.<sup>[7][8]</sup> This guide will delve into the molecular mechanisms and cellular signaling pathways that underpin these diverse functions.

## Quantitative Data

The following tables summarize key quantitative data related to the activity of **BAM(8-22)** from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Activation and Signaling

| Parameter                             | Receptor/System                      | Value      | Reference |
|---------------------------------------|--------------------------------------|------------|-----------|
| EC50 (Calcium Mobilization)           | Human MRGPRX1 (SNSR4)                | 14 nM      | [9]       |
| EC50 (Calcium Mobilization)           | Human SNSR3                          | 28 nM      | [9]       |
| EC50 (Calcium Mobilization)           | Human MRGPRX1                        | 8 - 150 nM | [1]       |
| IC50 (HVA Calcium Current Inhibition) | Rat neurons expressing human MRGPRX1 | 0.6 μM     | [9]       |

Table 2: In Vivo Effects on Itch and Pain

| Species | Assay                                     | BAM(8-22)<br>Dose | Observed<br>Effect                                                | Reference |
|---------|-------------------------------------------|-------------------|-------------------------------------------------------------------|-----------|
| Human   | Intradermal application via spicules      | 0.004 - 4 mg/ml   | Dose-dependent increase in itch and prickling/stinging sensations | [6]       |
| Mouse   | Intradermal injection (cheek)             | 100 µg            | Induction of scratching behavior (66.17 ± 8.320 bouts)            | [5]       |
| Mouse   | Intrathecal injection (inflammatory pain) | 1 mM, 5 µL        | Alleviation of thermal hyperalgesia (1.9-fold increase in PWL)    | [7]       |
| Mouse   | Intrathecal injection (neuropathic pain)  | 0.5 mM, 5 µL      | Attenuation of mechanical allodynia                               | [7][8]    |
| Rat     | Intrathecal injection                     | 0.1 nmol          | Attenuation of morphine tolerance                                 | [10]      |

## Signaling Pathways

**BAM(8-22)** binding to MRGPRX1/MrgprC11 initiates signaling through two primary G-protein pathways: G $\alpha$ q/11 and G $\alpha$ i.

- G $\alpha$ q/11 Pathway: Activation of the G $\alpha$ q/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade is primarily associated

with the pruritic effects of **BAM(8-22)** and involves the subsequent activation of the ion channel TRPA1.[4][5]

- **G<sub>αi</sub> Pathway:** The G<sub>αi</sub> pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. A key downstream effect of G<sub>αi</sub> activation by **BAM(8-22)** is the inhibition of high-voltage-activated (HVA) N-type and P/Q-type calcium channels.[8] This mechanism is thought to underlie the analgesic properties of **BAM(8-22)** by reducing neurotransmitter release from nociceptive neurons.[8]



[Click to download full resolution via product page](#)

### BAM(8-22) Signaling Pathways

## Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the function of **BAM(8-22)**.

# In Vitro Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

This protocol is designed to measure changes in intracellular calcium concentration in primary DRG neurons upon stimulation with **BAM(8-22)**.

## Materials:

- DRGs from mice or rats
- Collagenase/Dispase solution
- Neurobasal medium supplemented with B27 and glutamine
- Poly-D-lysine and laminin-coated coverslips or plates
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS)
- **BAM(8-22)** peptide solution
- Ion-omycin (positive control)
- Fluorescence microscope with an appropriate filter set and a digital camera

## Procedure:

- DRG Neuron Culture:
  1. Euthanize the animal according to approved institutional protocols.
  2. Dissect DRGs from the spinal column under sterile conditions.
  3. Digest the ganglia in a collagenase/dispase solution at 37°C for 30-60 minutes.
  4. Mechanically dissociate the neurons by gentle trituration.

5. Plate the dissociated neurons on poly-D-lysine and laminin-coated coverslips.
6. Culture the neurons in supplemented neurobasal medium at 37°C in a 5% CO<sub>2</sub> incubator for 24-48 hours before imaging.

- Calcium Indicator Loading:
  1. Prepare a loading solution of 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
  2. Wash the cultured DRG neurons once with HBSS.
  3. Incubate the neurons in the Fluo-4 AM loading solution for 30-45 minutes at 37°C.
  4. Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes at room temperature.
- Calcium Imaging:
  1. Mount the coverslip with the loaded cells onto the microscope stage and perfuse with HBSS.
  2. Acquire baseline fluorescence images for 1-2 minutes.
  3. Apply **BAM(8-22)** at the desired concentration (e.g., 2 µM) through the perfusion system.
  4. Record the changes in fluorescence intensity over time.
  5. At the end of the experiment, apply ionomycin (e.g., 5 µM) to obtain the maximum fluorescence response for data normalization.
- Data Analysis:
  1. Select regions of interest (ROIs) corresponding to individual neuronal cell bodies.
  2. Measure the average fluorescence intensity within each ROI for each time point.
  3. Calculate the change in fluorescence relative to the baseline ( $\Delta F/F_0$ ), where  $F_0$  is the average baseline fluorescence.

4. The number of responding cells and the magnitude of the calcium response can be quantified.

#### Calcium Imaging Workflow

## In Vivo Assessment of Scratching Behavior in Mice

This protocol describes the methodology to quantify itch-related scratching behavior in mice following intradermal injection of **BAM(8-22)**.

#### Materials:

- Male C57BL/6 mice (or other appropriate strain)
- **BAM(8-22)** peptide solution (e.g., 100 µg in 20 µL of saline)
- Saline (vehicle control)
- 30-gauge needles and syringes
- Observation chambers
- Video recording equipment

#### Procedure:

- Acclimatization:
  1. Acclimatize mice to the observation chambers for at least 30 minutes for 2-3 days prior to the experiment.
- Injection:
  1. Gently restrain the mouse.
  2. Administer an intradermal injection of **BAM(8-22)** solution or vehicle into the nape of the neck or the cheek.
- Behavioral Observation:

1. Immediately after the injection, place the mouse back into the observation chamber.
2. Record the behavior of the mouse for a period of 30-60 minutes.
3. A bout of scratching is defined as the mouse lifting a hind paw to the injection site and performing one or more scratching motions, ending when the paw is returned to the floor or the mouse begins to lick the paw.

- Data Analysis:
  1. A trained observer, blinded to the treatment groups, should score the video recordings.
  2. Count the total number of scratching bouts during the observation period.
  3. Statistical analysis (e.g., t-test or ANOVA) should be used to compare the scratching behavior between the **BAM(8-22)** and vehicle-treated groups.

## In Vivo Assessment of Mechanical Allodynia (von Frey Test)

This protocol outlines the von Frey test to measure mechanical sensitivity in rodents following intrathecal administration of **BAM(8-22)** in a model of neuropathic pain.

### Materials:

- Mice or rats with an induced model of neuropathic pain (e.g., chronic constriction injury)
- **BAM(8-22)** peptide solution for intrathecal injection
- Set of calibrated von Frey filaments
- Elevated wire mesh platform with individual testing chambers

### Procedure:

- Acclimatization:

1. Acclimatize the animals to the testing environment and apparatus for several days before the experiment.

- Intrathecal Injection:

1. Briefly anesthetize the animal.

2. Perform an intrathecal injection into the lumbar region (L4-L5 or L5-L6 intervertebral space) with **BAM(8-22)** solution or vehicle. A successful injection is often indicated by a slight tail flick.

- Behavioral Testing:

1. At a predetermined time after the injection (e.g., 30 minutes), place the animal on the wire mesh platform.

2. Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.

3. A positive response is defined as a brisk withdrawal, shaking, or licking of the paw.

4. The 50% paw withdrawal threshold is determined using the up-down method.

- Data Analysis:

1. Calculate the 50% paw withdrawal threshold for each animal.

2. Use appropriate statistical tests to compare the withdrawal thresholds between the **BAM(8-22)** and vehicle-treated groups.

## Conclusion

**BAM(8-22)** is a multifaceted endogenous peptide that plays a significant role in sensory signaling, particularly in the perception of itch and the modulation of pain. Its specific action on Mrgpr receptors, independent of the opioid system, makes it and its receptors promising targets for the development of novel therapeutics for chronic pruritus and certain pain conditions. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the physiological and pathophysiological roles of **BAM(8-22)** and to screen for new modulators of its activity. The continued investigation into the signaling

pathways and downstream effectors of **BAM(8-22)** will undoubtedly uncover new avenues for therapeutic intervention in a range of sensory disorders.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Fast Neuronal Calcium Signals in Brain Slices Loaded With Fluo-4 AM Ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Whole-cell patch-clamp recordings of Ca<sup>2+</sup> currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lumbar Intrathecal Injection of Gene Therapy Vectors for Central Nervous System Targeting in Mice and Rats [jove.com]
- 9. researchgate.net [researchgate.net]
- 10. 2.10. von Frey Test for Determining Mechanical Allodynia [bio-protocol.org]
- To cite this document: BenchChem. [Endogenous Function of BAM(8-22) Peptide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1667729#endogenous-function-of-bam-8-22-peptide>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)